4-tert-Butyldimethylsilyl Atorvastatin Lactone
Overview
Description
Preparation Methods
The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves the protection of the hydroxyl group of atorvastatin lactone with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of tert-butyldimethylsilyl chloride and a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the corresponding ketone.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.
Scientific Research Applications
4-tert-Butyldimethylsilyl Atorvastatin Lactone is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of atorvastatin and other related compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is involved in the development of cholesterol-lowering drugs and other therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves its role as a precursor in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
4-tert-Butyldimethylsilyl Atorvastatin Lactone can be compared with other similar compounds such as:
Atorvastatin Lactone: The parent compound, which lacks the silyl protection group.
Simvastatin: Another cholesterol-lowering agent with a similar mechanism of action.
Lovastatin: A naturally occurring statin with a similar structure and function.
The uniqueness of this compound lies in its silyl protection group, which enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAOHJRZIHKIP-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47FN2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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